Cas no 101018-97-7 (Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-)

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- structure
101018-97-7 structure
Product Name:Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
CAS No:101018-97-7
MF:C15H11FO3
MW:258.244447946548
CID:143777
PubChem ID:3063527
Update Time:2025-04-19

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
    • (2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone
    • 2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone
    • 1,4-Benzodioxine, 2,3-dihydro-, 6-(4-fluorophenyl)-
    • AC1MI5U5
    • ACMC-20m42m
    • BRN 5569817
    • Ketone, 2,3-dihydro-1,4-benzodioxin-6-yl 4-fluorophenyl
    • 101018-97-7
    • AKOS005424127
    • (2,3-dihydrobenzo[1,4]dioxine-6-yl)(4-fluorophenyl)methanone
    • (2,3-Dihydro-1,4-Benzodioxin-6-yl(4-Fluorophenyl)Methanone
    • Oprea1_305141
    • Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
    • DTXSID40143667
    • Inchi: 1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
    • InChI Key: VUFMHALBFUZFAA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC2=C(C=1)OCCO2)=O

Computed Properties

  • Exact Mass: 258.06923
  • Monoisotopic Mass: 258.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.2678 (estimate)
  • Boiling Point: 401.2°Cat760mmHg
  • Flash Point: 189.6°C
  • Refractive Index: 1.58
  • PSA: 35.53
  • LogP: 2.82790

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Security Information

  • Safety Term:−."> Moderately toxic by ingestion. A flammable liquid. When heated to decomposition it emits toxic vapors of F−.

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Related Literature

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.